molecular formula C18H23NO B2805857 3-(4-Isopropoxy-phenyl)-3-phenyl-propylamine CAS No. 672265-12-2

3-(4-Isopropoxy-phenyl)-3-phenyl-propylamine

Cat. No. B2805857
CAS RN: 672265-12-2
M. Wt: 269.388
InChI Key: RPELLWPYGBNSOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Isopropoxy-phenyl)-3-phenyl-propylamine, also known as IPPA, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that is soluble in water and ethanol, and the melting point is around 86°C. IPPA is a versatile compound that can be used in a variety of laboratory experiments and applications due to its low toxicity and relatively low cost.

Scientific Research Applications

Additionally, IPPP has been used as a building block in synthetic chemistry due to its reactivity and unique structure. Researchers continue to explore its diverse applications, making it an intriguing compound for drug discovery and development . If you’d like more detailed information on any specific area, feel free to ask! 😊

properties

IUPAC Name

3-phenyl-3-(4-propan-2-yloxyphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-14(2)20-17-10-8-16(9-11-17)18(12-13-19)15-6-4-3-5-7-15/h3-11,14,18H,12-13,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPELLWPYGBNSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CCN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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